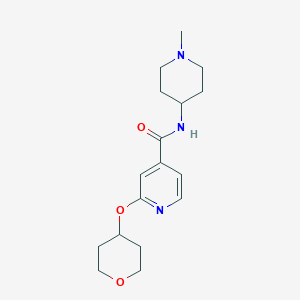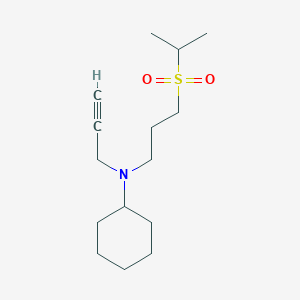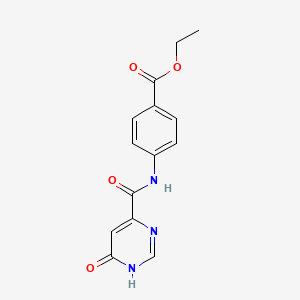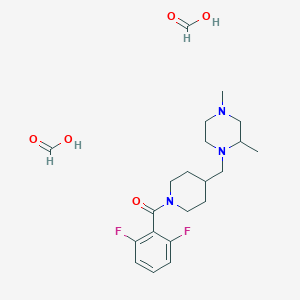
N-(1-methylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpiperidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, commonly known as THPP-1, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. THPP-1 is a derivative of isonicotinamide and has been synthesized using various methods.
作用机制
THPP-1 exerts its biological effects by inhibiting the activity of various enzymes, including acetylcholinesterase and histone deacetylase. It has been shown to have a high affinity for these enzymes, leading to their inhibition and subsequent biological effects.
Biochemical and Physiological Effects:
THPP-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. THPP-1 has also been shown to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain. This has potential therapeutic applications in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
THPP-1 has several advantages for lab experiments. It is relatively easy to synthesize and has a high affinity for its target enzymes. However, THPP-1 has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for THPP-1 research. One potential area of research is the development of THPP-1 derivatives with improved solubility and bioavailability. Another area of research is the investigation of THPP-1's potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of THPP-1 and its potential therapeutic applications in other scientific research fields.
In conclusion, THPP-1 is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its anticancer and Alzheimer's disease properties. THPP-1 exerts its biological effects by inhibiting the activity of various enzymes and has several advantages for lab experiments. However, it also has some limitations, including its low solubility in water. There are several future directions for THPP-1 research, including the development of THPP-1 derivatives and investigation of its potential use in combination with other drugs.
合成方法
THPP-1 has been synthesized using various methods, including the reaction of 4-methylpiperidine with 2-(tetrahydro-2H-pyran-4-yloxy)nicotinoyl chloride. Another method involves the reaction of 4-methylpiperidine with 2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid, followed by the conversion of the resulting acid to the corresponding acid chloride. The acid chloride is then reacted with isonicotinamide to form THPP-1.
科学研究应用
THPP-1 has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anticancer properties, with research indicating that it inhibits the growth of cancer cells in vitro and in vivo. THPP-1 has also been studied for its potential use in treating Alzheimer's disease, with research indicating that it has the ability to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-8-3-14(4-9-20)19-17(21)13-2-7-18-16(12-13)23-15-5-10-22-11-6-15/h2,7,12,14-15H,3-6,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMCYJHLOHCESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2964431.png)

![[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B2964435.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964440.png)
![N-[(2S)-2-(Dimethylamino)propyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2964443.png)



![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)
![2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2964449.png)
